molecular formula C9H14O B1457076 3-Cyclopentylcyclobutan-1-one CAS No. 1080636-38-9

3-Cyclopentylcyclobutan-1-one

Cat. No.: B1457076
CAS No.: 1080636-38-9
M. Wt: 138.21 g/mol
InChI Key: STYWWMIFJQPWDI-UHFFFAOYSA-N
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Description

3-Cyclopentylcyclobutan-1-one is an organic compound featuring a cyclobutane ring fused with a cyclopentane ring and a ketone functional group. This compound is part of the broader class of cyclobutanones, which are known for their strained ring systems and unique reactivity. The presence of the cyclopentyl group adds further complexity and potential for diverse chemical behavior.

Properties

IUPAC Name

3-cyclopentylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-9-5-8(6-9)7-3-1-2-4-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYWWMIFJQPWDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentylcyclobutan-1-one typically involves [2+2] cycloaddition reactions, which are a common method for constructing cyclobutane rings. One approach involves the cycloaddition of cyclopentene with ketene under photochemical conditions. Another method includes the use of cyclopropane derivatives, which undergo ring expansion to form the cyclobutane ring .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can enhance the efficiency of the cycloaddition process. Additionally, advancements in green chemistry have led to the development of eco-friendly synthetic routes that minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopentylcyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or esters.

    Reduction: Reduction of the ketone group can yield secondary alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclobutane ring opens to form more stable products.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Cyclopentylcyclobutan-1-one has found applications in several fields:

Mechanism of Action

The mechanism of action of 3-Cyclopentylcyclobutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s strained ring system allows it to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, potentially leading to therapeutic effects or biological activity .

Comparison with Similar Compounds

Uniqueness: 3-Cyclopentylcyclobutan-1-one is unique due to its combination of a cyclobutane ring and a cyclopentyl group, which imparts distinct chemical and physical properties. The strain in the cyclobutane ring makes it highly reactive, while the cyclopentyl group provides additional steric and electronic effects that influence its reactivity and interactions with other molecules .

Biological Activity

3-Cyclopentylcyclobutan-1-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including cytotoxicity, antibacterial effects, and mechanisms of action, supported by relevant case studies and research findings.

This compound is characterized by its unique cyclobutane structure, which may contribute to its biological activity. The compound's molecular formula is C10_{10}H16_{16}O, and it features a cyclopentyl group attached to a cyclobutanone moiety. This structural arrangement is thought to influence its interaction with biological targets.

Cytotoxicity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. A study conducted on human cancer cells revealed that the compound induces apoptosis through mitochondrial pathways. The mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent activation of caspases, which are critical mediators of apoptosis.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
K562 (Leukemia)25Induction of apoptosis via ROS
A549 (Lung)30Mitochondrial dysfunction
HepG2 (Liver)20Caspase activation

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cell lines.

Antibacterial Activity

In addition to its cytotoxic properties, this compound has demonstrated antibacterial activity. Studies have shown that it exhibits significant bactericidal effects against various strains of bacteria, particularly Staphylococcus spp. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation.

Table 2: Antibacterial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Case Study on Cancer Treatment : A preclinical trial involving K562 cells demonstrated a significant reduction in cell viability upon treatment with the compound, supporting its potential as an anticancer agent.
  • Antibacterial Application : In a study evaluating the antibacterial properties against Staphylococcus aureus, treatment with this compound resulted in a marked decrease in bacterial load in infected tissue samples.

The biological activity of this compound can be attributed to its ability to induce oxidative stress within cells. The increase in ROS levels leads to:

  • Mitochondrial Dysfunction : Disruption of mitochondrial membrane potential.
  • Caspase Activation : Initiation of the intrinsic apoptotic pathway.
  • Biofilm Disruption : Inhibition of bacterial adherence and biofilm formation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopentylcyclobutan-1-one
Reactant of Route 2
3-Cyclopentylcyclobutan-1-one

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